N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine
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Overview
Description
Triazolo-pyridazine compounds are a class of heterocyclic compounds that have been studied for their potential applications in various fields . They are known for their high density and excellent thermal stability .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or tetrahydropyrimido-diones . The process typically requires a catalyst and precise control of reaction conditions .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using X-ray diffraction . This allows researchers to understand the relationship between the structure of the compound and its properties .Chemical Reactions Analysis
These compounds can exhibit a variety of chemical reactions. For example, they can show weak luminescent properties in solution, have an unexpected quasi-reversible electroreduction peak, and exhibit ambipolar semiconductor properties .Scientific Research Applications
Antimicrobial Activity
Compounds with 1,2,4-triazole derivatives have been shown to possess antimicrobial properties. They can be designed to target specific bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), potentially serving as a basis for new antibiotics .
Anticancer Activity
Similar structures have demonstrated cytotoxic activity against cancer cell lines, such as breast cancer cells. This suggests that our compound could be researched for its efficacy in cancer therapy .
Antiepileptic and Antidepressant Effects
Derivatives of 1,2,4-triazines, which are structurally related to triazolo[4,3-b]pyridazin rings, have been used in drugs like Lamotrigine for antiepileptic purposes and have shown antidepressant activities .
Anti-inflammatory and Analgesic Effects
The broader family of triazolothiadiazine derivatives exhibits anti-inflammatory and analgesic effects, indicating that our compound may also be researched for these pharmacological activities .
Antiviral Applications
Compounds with triazole rings have been identified with antiviral activities. This opens up research possibilities for our compound in the development of antiviral medications .
Enzyme Inhibition
Triazole derivatives are known to act as enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors. This suggests potential research applications in treating conditions related to enzyme dysregulation .
Mechanism of Action
Target of Action
The compound N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with their targets due to the presence of nitrogen atoms in their structure . This allows them to interact with a variety of enzymes and receptors, leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-13-9-17(15-5-3-4-6-16(15)21-13)24(2)14-10-25(11-14)19-8-7-18-22-20-12-26(18)23-19/h3-9,12,14H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLTYRCTSOAWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine |
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